molecular formula C7H6ClN5O B580027 2-amino-6-(chloromethyl)-3H-pteridin-4-one CAS No. 873397-19-4

2-amino-6-(chloromethyl)-3H-pteridin-4-one

Cat. No.: B580027
CAS No.: 873397-19-4
M. Wt: 211.609
InChI Key: ZLTBATTVDKFEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(chloromethyl)-3H-pteridin-4-one is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes an amino group at the second position, a chloromethyl group at the sixth position, and a keto group at the fourth position of the pteridine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

2-Amino-6-(chloromethyl)-3H-pteridin-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives are known to be active.

    Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-6-chloropurine, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

While specific future directions for “2-amino-6-(chloromethyl)-3H-pteridin-4-one” are not available, research on similar compounds suggests potential applications in the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(chloromethyl)-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4,5-triaminopyrimidine, the compound can be synthesized through a series of chlorination and cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pteridines.

Mechanism of Action

The mechanism of action of 2-amino-6-(chloromethyl)-3H-pteridin-4-one involves its interaction with specific molecular targets. The amino and chloromethyl groups play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    2-Amino-6-chloropurine: Similar in structure but differs in the position of the chlorine atom.

    2-Amino-6-chloropyridine: Shares the amino and chlorine substituents but has a different ring structure.

    2-Amino-6-chloropyrimidine: Another related compound with a pyrimidine ring instead of a pteridine ring.

Uniqueness: 2-Amino-6-(chloromethyl)-3H-pteridin-4-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-6-(chloromethyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTBATTVDKFEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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